Technical Monograph: 3-Fluoro-2-hydroxy-4-methylbenzaldehyde (CAS 1283718-64-8)
Technical Monograph: 3-Fluoro-2-hydroxy-4-methylbenzaldehyde (CAS 1283718-64-8)
[1][2][3]
Executive Summary
3-Fluoro-2-hydroxy-4-methylbenzaldehyde (CAS 1283718-64-8) is a specialized fluorinated building block used critically in the synthesis of advanced medicinal pharmacophores and organometallic ligands.[1][2] As a tri-substituted benzene derivative, it offers a unique combination of electronic modulation (via the electronegative fluorine at C3) and steric constraint (via the methyl group at C4), while retaining the versatile reactivity of the salicylaldehyde core (ortho-hydroxyaldehyde).
This guide serves as a definitive technical resource for researchers utilizing this compound in structure-activity relationship (SAR) studies , Schiff base ligand design , and heterocyclic synthesis .
Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10][11]
| Property | Specification |
| CAS Registry Number | 1283718-64-8 |
| IUPAC Name | 3-Fluoro-2-hydroxy-4-methylbenzaldehyde |
| Synonyms | 3-Fluoro-4-methylsalicylaldehyde; 2-Hydroxy-3-fluoro-4-methylbenzaldehyde |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |
| Acidity (pKa) | ~7.5 - 8.0 (Phenolic OH, predicted) |
| LogP | ~2.1 (Predicted) |
Structural Analysis
The compound features an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. This interaction stabilizes the molecule but also reduces the nucleophilicity of the phenol, a factor that must be considered during derivatization. The fluorine atom at the C3 position exerts a strong inductive withdrawing effect (-I), increasing the acidity of the phenol relative to non-fluorinated analogs and altering the electronics of the aldehyde for condensation reactions.
Synthesis & Manufacturing Methodologies
While various formylation methods exist (Reimer-Tiemann, Duff), the Magnesium-Mediated Ortho-Formylation is the most reliable, high-yielding, and regioselective protocol for this specific scaffold. This method avoids the poor yields and tarry byproducts associated with traditional electrophilic aromatic substitutions on fluorinated phenols.
Core Protocol: MgCl₂-Mediated Formylation
Precursor: 2-Fluoro-3-methylphenol Reagents: Magnesium Chloride (MgCl₂), Triethylamine (Et₃N), Paraformaldehyde ((CH₂O)ₙ), Acetonitrile (MeCN).
Reaction Mechanism & Logic[3][4]
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Coordination: The magnesium ion coordinates with the phenoxide oxygen (generated by Et₃N), forming a magnesium phenoxide species.
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Regiocontrol: The magnesium center acts as a template, coordinating with paraformaldehyde to direct the formylation exclusively to the ortho position (C6 of the phenol, which becomes C1 of the benzaldehyde).
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Redox Neutrality: Unlike Reimer-Tiemann, this does not require carbene intermediates, resulting in cleaner conversion.
Step-by-Step Methodology
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under Nitrogen atmosphere.
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Solvation: Charge the flask with 2-Fluoro-3-methylphenol (1.0 equiv) and anhydrous Acetonitrile (10 mL/g).
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Base Addition: Add Triethylamine (3.75 equiv) followed by anhydrous MgCl₂ (1.5 equiv). The mixture may become slightly turbid as the Mg-phenoxide forms. Stir at room temperature for 15 minutes.
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Formylation: Add Paraformaldehyde (6.75 equiv) in one portion.
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Reflux: Heat the reaction mixture to reflux (~82°C) for 4–6 hours. Monitor via TLC (20% EtOAc/Hexanes) for the disappearance of the starting phenol.
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Quench: Cool to room temperature and pour the mixture into cold 1N HCl (aqueous) to hydrolyze the magnesium intermediate and protonate the product.
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Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes). The product typically elutes as a crystalline solid.
Figure 1: Regioselective synthesis pathway via Magnesium-mediated ortho-formylation.
Applications in Drug Discovery & Research
The 3-Fluoro-2-hydroxy-4-methylbenzaldehyde scaffold is a "privileged structure" in medicinal chemistry due to its ability to participate in diverse heterocycle-forming reactions.
A. Salen Ligand Synthesis (Catalysis)
Condensation of two equivalents of this aldehyde with diamines (e.g., 1,2-diaminocyclohexane) yields fluorinated Salen ligands .
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Utility: These ligands coordinate Mn(III) or Co(III) for enantioselective epoxidations and hydrolytic kinetic resolutions. The fluorine substituent modulates the Lewis acidity of the metal center, often enhancing catalytic turnover rates.
B. Coumarin & Chromone Scaffolds (Fluorescent Probes)
Via the Perkin Reaction or Knoevenagel Condensation :
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Reaction with diethyl malonate or acetic anhydride yields 8-fluoro-7-methylcoumarins.
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Utility: These derivatives are highly fluorescent and serve as ratiometric probes for biological imaging. The fluorine atom lowers the pKa of the phenolic hydroxyl in the excited state, tuning the fluorescence emission wavelength.
C. Medicinal Pharmacophores[9]
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Schiff Base Antibacterials: Reaction with hydrazides or amines creates Schiff bases often screened for antimicrobial and anti-tubercular activity.
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Kinase Inhibitors: The aldehyde group can be converted to a vinyl nitrile (via malononitrile) or a benzofuran, common motifs in inhibitors targeting EGFR or VEGFR kinases.
Figure 2: Downstream applications in catalysis, diagnostics, and therapeutics.
Handling, Safety, and Stability
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage Protocols:
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Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the aldehyde to the corresponding benzoic acid.
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Temperature: 2–8°C (Refrigerate).
-
Container: Amber glass vials to protect from light-induced degradation.
Self-Validating Purity Check: Before use in sensitive steps (e.g., metal complexation), verify purity via 1H NMR (CDCl₃) .
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Diagnostic Peak: Look for the aldehyde proton singlet at δ ~9.8–10.2 ppm .
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Impurity Check: A broad singlet at ~11.0 ppm indicates oxidation to the carboxylic acid. If present, repurify via a short silica plug.
References
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Ortho-Formylation Methodology: Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde". Organic Syntheses, 82, 64.
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Fluorinated Salicylaldehyde Properties: Sigma-Aldrich. "3-Fluoro-4-hydroxybenzaldehyde Product Sheet".
- General Reactivity of Fluorophenols: Bloss, J. (2021).
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Application in Salen Ligands: Jacobsen, E. N., et al. (1991). "Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by (Salen)manganese Complexes". Journal of the American Chemical Society, 113(18), 7063-7064.
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Chemical Identity Verification: PubChem Database. "Compound Summary for CAS 1283718-64-8".
Sources
- 1. 347-54-6|5-Fluoro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 394-50-3|3-Fluoro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 3. Formylation of Phenols and Paraformaldehyde Catalyzed by Ammonium Acetate [sioc-journal.cn]
- 4. Studies and Mechanism of Olefination Reaction in Aryl-Enolates with Paraformaldehyde [scirp.org]
